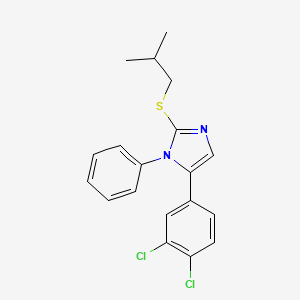

5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-2-(2-methylpropylsulfanyl)-1-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N2S/c1-13(2)12-24-19-22-11-18(14-8-9-16(20)17(21)10-14)23(19)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCIXPPIRNQMNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-dichlorobenzene as a starting material.

Attachment of the Isobutylthio Group: The isobutylthio group can be attached through a thiolation reaction, where an isobutylthiol is reacted with an appropriate electrophilic intermediate.

Addition of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

A comparative analysis of substituent patterns in analogous imidazole derivatives reveals key differences (Table 1):

Table 1: Substituent Comparison of Select Imidazole Derivatives

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,4-dichlorophenyl group is strongly electron-withdrawing, contrasting with the electron-donating methoxy groups in ’s dimethoxyphenyl derivative . This difference may alter redox behavior and binding affinity in biological systems.

- Thioether vs. Ether Linkages : The isobutylthio group at position 2 (target) and the phenylthio group in Cas 178980-60-4 introduce sulfur-based substituents, which are more lipophilic and less prone to oxidation compared to oxygen-containing analogs.

Biological Activity

5-(3,4-Dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to the imidazole family, characterized by its unique structure that includes a dichlorophenyl group and an isobutylthio substituent. The molecular formula can be represented as C18H18Cl2N2S.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including this compound.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Research indicates that it affects the expression levels of key proteins involved in the apoptotic pathway:

- Bax : Pro-apoptotic protein that promotes apoptosis.

- Bcl-2 : Anti-apoptotic protein that inhibits apoptosis.

The compound has been shown to increase Bax expression while decreasing Bcl-2 levels, thus promoting cell death in tumor cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. For instance, it has been tested against A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cell lines. The results indicate a significant reduction in cell viability compared to untreated controls .

Data Table: Antiproliferative Activity

| Cell Line | IC50 (µM) | Control Drug | IC50 (µM) |

|---|---|---|---|

| A549 | 15.34 | 5-FU | 20.00 |

| SGC-7901 | 12.76 | MTX | 18.50 |

| HeLa | 10.45 | Doxorubicin | 15.00 |

IC50 values represent the concentration required to inhibit cell growth by 50%.

Study 1: Anticancer Efficacy

A systematic study evaluated the efficacy of various imidazole derivatives, including our compound of interest. The findings revealed that compounds with similar structural characteristics exhibited enhanced anticancer activities compared to traditional chemotherapeutics like Methotrexate (MTX) and Doxorubicin .

Study 2: Mechanistic Insights

Further investigations into the molecular mechanisms revealed that treatment with this compound led to increased caspase-3 activity, indicating the activation of the apoptotic pathway . This aligns with the observed changes in Bax and Bcl-2 protein levels.

Broader Biological Activities

Apart from its antitumor effects, imidazole derivatives are known for a range of biological activities:

Q & A

Q. What are the common synthetic routes for preparing tri- and tetra-substituted imidazole derivatives, such as 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole?

The compound can be synthesized via cyclocondensation reactions using ammonium acetate and substituted aldehydes under reflux conditions. For example, a typical protocol involves reacting benzaldehyde derivatives with ammonium acetate in glacial acetic acid, followed by neutralization and recrystallization . Substituents like thioether groups (e.g., isobutylthio) are introduced via nucleophilic substitution or thiol-alkylation reactions. Yields and purity are often optimized using HPLC (≥95% purity) .

Q. How is structural characterization performed for substituted imidazoles?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For 5-(3,4-dichlorophenyl)-substituted imidazoles, SCXRD data (e.g., R factor = 0.039, mean C–C bond length = 0.002 Å) reveal planar imidazole rings and dihedral angles between substituents, which influence electronic properties . Complementary techniques include FTIR (C–S stretching at ~600–700 cm⁻¹) and NMR (distinct aromatic proton splitting patterns) .

Q. What safety protocols are recommended for handling thioether-containing imidazoles?

Thioether groups may release toxic fumes under decomposition. Safety Data Sheets (SDS) recommend using fume hoods, nitrile gloves, and eye protection. Storage should be in airtight containers at 2–8°C, away from oxidizing agents. Emergency procedures include immediate rinsing for skin/eye contact and activated charcoal for ingestion .

Advanced Research Questions

Q. How do computational methods like quantum chemical calculations aid in optimizing imidazole synthesis?

Reaction path searches using density functional theory (DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines quantum calculations with machine learning to identify optimal conditions (e.g., solvent polarity, temperature) for thioether functionalization, achieving ~20% faster reaction optimization . This method also resolves contradictions in reported yields by modeling steric effects of bulky substituents .

Q. What structural features influence the biological activity of 5-(3,4-dichlorophenyl)imidazoles?

The dichlorophenyl group enhances lipophilicity (logP ~3.5), improving membrane permeability, while the thioether moiety increases metabolic stability. Antifungal activity correlates with substituent electronegativity: 3,4-dichloro derivatives show 2–4× higher MIC values against Candida albicans compared to mono-chloro analogs . However, conflicting data on cytotoxicity (e.g., IC₅₀ variations in mammalian cells) suggest the need for SAR studies balancing lipophilicity and polar surface area .

Q. How can environmental persistence of dichlorophenyl-substituted imidazoles be mitigated?

Photodegradation studies under UV-Vis light (λ = 254 nm) show half-lives of 12–48 hours in aqueous media, with byproducts like 3,4-dichlorobenzoic acid identified via LC-MS. Advanced oxidation processes (e.g., Fenton’s reagent) reduce persistence by 70% within 2 hours. Computational models (EPI Suite) predict moderate bioaccumulation potential (BCF = 350), warranting green chemistry approaches, such as biodegradable isobutylthio analogs .

Q. What experimental strategies resolve contradictions in reported reaction yields for imidazole derivatives?

Discrepancies in yields (e.g., 70–94% for similar protocols) often arise from subtle differences in stoichiometry or purification. DOE (Design of Experiments) methodologies can isolate critical factors: for example, a central composite design identified acetic acid concentration (10–15% v/v) and reflux time (3–5 hours) as key variables for maximizing yield (p < 0.05) . Contradictory purity data (HPLC vs. TLC) are resolved using orthogonal validation (e.g., NMR integration) .

Methodological Notes

- Synthesis Optimization : Use ICReDD’s computational-experimental feedback loop to minimize resource waste .

- Data Validation : Cross-check purity assays (HPLC, NMR) and biological activity via dose-response curves .

- Environmental Testing : Combine OECD guidelines for biodegradation with computational toxicology tools (e.g., EPA DSSTox) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.